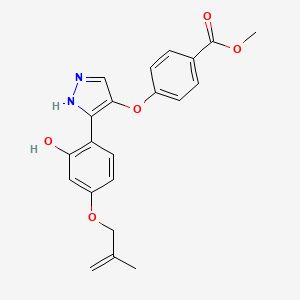

methyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate

描述

Methyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate is a synthetic heterocyclic compound featuring a pyrazole core substituted with a hydroxy-phenyl group and a benzoate ester. The pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) is substituted at positions 3 and 2. Position 3 bears a 2-hydroxy-4-((2-methylallyl)oxy)phenyl group, while position 4 is linked via an ether bond to the benzoate moiety. The 2-methylallyloxy group introduces a propenyl ether substituent, which may influence electronic and steric properties, while the methyl ester at the benzoate terminus contributes to lipophilicity. This structural framework is reminiscent of bioactive pyrazole derivatives, which are often explored for pharmacological or agrochemical applications .

属性

IUPAC Name |

methyl 4-[[5-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-1H-pyrazol-4-yl]oxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-13(2)12-27-16-8-9-17(18(24)10-16)20-19(11-22-23-20)28-15-6-4-14(5-7-15)21(25)26-3/h4-11,24H,1,12H2,2-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWQUMIDVWHMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate is a complex organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a benzoate core substituted with a pyrazole moiety and a hydroxyphenyl group. Its chemical formula is , and it features functional groups that may influence its biological properties.

Synthesis

Synthesis typically involves multiple steps, including:

- Formation of the pyrazole ring.

- Introduction of the hydroxy and methylallyloxy substituents.

- Esterification to yield the final product.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activities. For instance, derivatives with similar structural motifs have shown efficacy against various viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).

A structure-activity relationship (SAR) study demonstrated that specific modifications to the compound's structure could enhance its antiviral potency. For example, substituents at the R1 position significantly affected the anti-HCV activity, where lipophilic groups tended to improve efficacy while maintaining low cytotoxicity levels .

| Compound | EC50 (μM) | SI (Selectivity Index) | Activity |

|---|---|---|---|

| Compound 18 | 0.044 | 154 | High anti-HCV activity |

| Compound 14 | 1.5 | >20 | Moderate anti-HCV activity |

| Compound 19 | 0.09 | >20 | High anti-HCV activity |

Anti-Cancer Activity

The compound has also been investigated for its potential anti-cancer properties. It is believed to act as an inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stability, which plays a critical role in cancer cell survival.

Studies have shown that HSP90 inhibitors can induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for compounds like this compound .

Case Studies

- Antiviral Efficacy : A study explored the antiviral effects of various biaryl amides, revealing that modifications similar to those found in this compound resulted in significant inhibition of HCV replication .

- Cancer Cell Studies : In vitro studies demonstrated that derivatives of this compound inhibited HSP90 with IC50 values in the range of 2–6 μM, leading to reduced viability of breast cancer cells without significant toxicity to normal tissues .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

A. Ethyl 4-((3-(2-Hydroxy-4-Methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate

- Key Differences :

- Substituent at the phenyl ring: Methoxy (-OCH₃) vs. 2-methylallyloxy (-OCH₂C(CH₃)=CH₂).

- Ester group: Ethyl vs. methyl.

B. Pyrazoline Derivatives (e.g., 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxy-phenyl)-1H-pyrazole)

- Key Differences :

- Pyrazoline (dihydro-pyrazole) vs. aromatic pyrazole core.

- Substituents: Biphenyl and methoxyphenyl groups vs. hydroxy-allyloxy-phenyl and benzoate.

- Impact :

C. Agrochemical Pyrethroids (e.g., Permethrin, Deltamethrin)

- Key Differences :

- Pyrethroids feature cyclopropane-carboxylate esters and halogenated side chains, unlike the pyrazole-benzoate scaffold.

- Impact: While pyrethroids target insect sodium channels, the target compound’s pyrazole-benzoate structure may interact with different biological pathways, such as enzyme inhibition or receptor modulation.

Crystallographic Insights

Crystal structures of related pyrazole derivatives (e.g., ) reveal that substituents influence packing via hydrogen bonds (e.g., O–H···N interactions) and π-π stacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。